molecular formula C5H7N3O B2407946 1-Ethyl-1H-1,2,3-triazole-5-carbaldehyde CAS No. 1393540-46-9

1-Ethyl-1H-1,2,3-triazole-5-carbaldehyde

Cat. No.: B2407946
CAS No.: 1393540-46-9
M. Wt: 125.131
InChI Key: PVRKCRXASJKOHP-UHFFFAOYSA-N
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Description

1-Ethyl-1H-1,2,3-triazole-5-carbaldehyde is a heterocyclic compound with the molecular formula C5H7N3O It is a member of the triazole family, characterized by a five-membered ring containing three nitrogen atoms

Mechanism of Action

Target of Action

It is known that the nitrogen atoms of the triazole moiety actively contribute to binding to the active site of enzymes .

Mode of Action

The mode of action of 1-Ethyl-1H-1,2,3-triazole-5-carbaldehyde involves the interaction of the compound with its targets. The N1 and N2 nitrogen atoms of the triazole moiety actively contribute to binding to the active site of the enzyme . This binding can lead to changes in the enzyme’s activity, potentially influencing various biological processes.

Preparation Methods

Synthetic Routes and Reaction Conditions: This reaction typically uses azides and alkynes as starting materials, with copper(I) salts as catalysts .

Industrial Production Methods: Industrial production of 1-Ethyl-1H-1,2,3-triazole-5-carbaldehyde often involves scalable and efficient synthetic routes. The use of continuous flow reactors and automated synthesis platforms can enhance the yield and purity of the compound. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale production .

Chemical Reactions Analysis

Types of Reactions: 1-Ethyl-1H-1,2,3-triazole-5-carbaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

1-Ethyl-1H-1,2,3-triazole-5-carbaldehyde has a wide range of applications in scientific research:

Comparison with Similar Compounds

Uniqueness: 1-Ethyl-1H-1,2,3-triazole-5-carbaldehyde is unique due to its specific substitution pattern on the triazole ring, which imparts distinct chemical reactivity and biological activity. The presence of the ethyl group at the 1-position and the aldehyde group at the 5-position allows for versatile chemical modifications and interactions with biological targets .

Properties

IUPAC Name

3-ethyltriazole-4-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7N3O/c1-2-8-5(4-9)3-6-7-8/h3-4H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVRKCRXASJKOHP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=CN=N1)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

125.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1393540-46-9
Record name 1-ethyl-1H-1,2,3-triazole-5-carbaldehyde
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